molecular formula C18H12Cl2O B2641533 3,5-Bis(4-chlorophenyl)phenol CAS No. 115752-49-3

3,5-Bis(4-chlorophenyl)phenol

Cat. No.: B2641533
CAS No.: 115752-49-3
M. Wt: 315.19
InChI Key: UKFYOCXWECHPAK-UHFFFAOYSA-N
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Description

3,5-Bis(4-chlorophenyl)phenol is a trisubstituted phenolic compound featuring two 4-chlorophenyl groups at the 3- and 5-positions of the central phenol ring. This structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science. The chlorophenyl substituents enhance hydrophobicity and influence intermolecular interactions (e.g., π-π stacking and halogen bonding), which are critical for crystal packing and material stability .

Properties

IUPAC Name

3,5-bis(4-chlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O/c19-16-5-1-12(2-6-16)14-9-15(11-18(21)10-14)13-3-7-17(20)8-4-13/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFYOCXWECHPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-chlorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(4-chlorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Bis(4-chlorophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(4-chlorophenyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to antimicrobial, anti-inflammatory, and anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on phenolic derivatives significantly alter physical properties such as melting points, solubility, and crystallinity. Selected comparisons are summarized below:

Compound Name Substituents (Positions) Melting Point (°C) Physical State Key Interactions
3,5-Bis(4-chlorophenyl)phenol 4-Cl-C₆H₄ (3,5) Not reported Likely crystalline π-π stacking, C–H⋯O bonds*
3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) 4-MeO-C₆H₄ (3,5), Ph (2) 173.5–175.8 Yellow oil Weaker dipole interactions
2-(4-Cl-C₆H₄)-3,5-bis(4-Me-C₆H₄)phenol (9e) 4-Me-C₆H₄ (3,5), 4-Cl-C₆H₄ (2) 173.5–175.8 Red-brown flakes Moderate π-π stacking
3,5-Bis(trifluoromethyl)phenol CF₃ (3,5) Not reported Liquid (neat) Strong H-bonding (ΔrH° = 1379 kJ/mol)

Notes:

  • Chlorophenyl groups enhance crystallinity compared to methoxy or methyl substituents due to stronger intermolecular forces.
  • Trifluoromethyl groups (in 3,5-Bis(trifluoromethyl)phenol) increase acidity (ΔrH° = 1379 kJ/mol for deprotonation) compared to chlorophenyl analogs, where Cl is less electron-withdrawing .

Chemical Reactivity and Functionalization

  • Electrophilic Substitution: The electron-withdrawing Cl groups deactivate the phenol ring, directing further substitutions to meta/para positions. This contrasts with methoxy-substituted phenols (e.g., 9d), where electron-donating groups activate ortho/para positions .

Biological Activity

Overview

3,5-Bis(4-chlorophenyl)phenol, also known by its IUPAC name, is an organic compound characterized by two 4-chlorophenyl groups attached to a phenolic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive examination of the biological activity of this compound, supported by research findings and data tables.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H12Cl2O
Molecular Weight335.19 g/mol
Melting Point150-152 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its phenolic hydroxyl group. This interaction allows for:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Redox Reactions : The compound can undergo oxidation and reduction, affecting cellular oxidative stress pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.

  • Minimum Inhibitory Concentration (MIC) : The MIC values against specific bacteria were found to be in the range of 50-200 μg/mL.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines:

  • Cell Lines Tested : CT26 (murine colon cancer), MCF-7 (breast cancer).
  • Results : The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 20 to 50 μM .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. It appears to inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses.

  • Experimental Findings : Inflammation markers such as TNF-α and IL-6 were significantly reduced in treated cell cultures compared to controls.

Case Studies

  • Study on Antiproliferative Activity :
    • Objective : To evaluate the antiproliferative effects of various phenolic compounds including this compound.
    • Methodology : WST-1 assay was utilized on CT26 cells.
    • Findings : Significant inhibition of cell proliferation was observed at concentrations above 100 μg/mL .
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity against common pathogens.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound showed notable inhibition zones against E. coli and S. aureus.

Comparative Analysis with Similar Compounds

CompoundStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundBisphenol derivativeHighModerate
4-ChlorophenolMonophenolic compoundModerateLow
Bisphenol ABisphenolic compoundLowLow

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